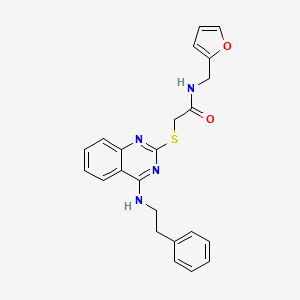

![molecular formula C15H14ClNO2S2 B2894110 7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine CAS No. 338777-99-4](/img/structure/B2894110.png)

7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

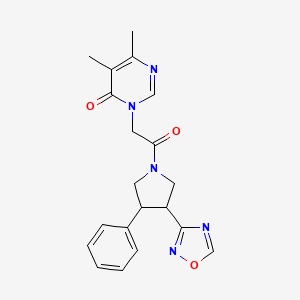

The compound “7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine” is a complex organic molecule. It contains a benzothiazine ring which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, sulfur, and nitrogen. The benzothiazine ring is substituted with a chlorine atom at the 7th position and a (4-methylphenyl)sulfonyl group at the 4th position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazine ring, which is a bicyclic system containing a benzene ring fused to a thiazine ring. The thiazine ring contains a sulfur and a nitrogen atom. The compound also contains a sulfonyl functional group attached to a methylated benzene ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The chlorine atom might be susceptible to nucleophilic substitution reactions. The sulfonyl group could potentially be reduced. The aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some properties like solubility, melting point, boiling point, etc., can be predicted based on the functional groups present. For example, the presence of a sulfonyl group might enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Studies have investigated the pharmacokinetics and metabolism of chlorpromazine, a phenothiazine derivative with structural similarities to the specified compound. These studies examine how the body absorbs, distributes, metabolizes, and eliminates these drugs, highlighting the complex interactions between these compounds and the body's metabolic pathways. For example, the research by Yeung et al. (2004) provides detailed insights into the pharmacokinetics of chlorpromazine and its key metabolites, illustrating the significant role of phase II metabolism in the disposition of this class of drugs (Yeung, Hubbard, Korchinski, & Midha, 2004).

Therapeutic Applications

The therapeutic applications of compounds similar to the specified chemical have been explored in various contexts. For instance, chlorpromazine and diazoxide, related compounds, have been studied for their effects on cardiovascular systems and psychiatric conditions, showcasing the diverse therapeutic potentials of these chemicals. The study by Nayler et al. (1968) on diazoxide demonstrates its impact on peripheral circulation and left ventricular function, offering insights into its cardiovascular effects (Nayler, Mcinnes, Swann, Race, Carson, & Lowe, 1968).

Environmental and Health Impacts

Research has also focused on the environmental and health impacts of related compounds, such as the study on methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and DDE in human tissues by Chu et al. (2003). This study indicates the bioaccumulation and distribution patterns of these metabolites in human tissues, suggesting potential health risks associated with exposure to these chemicals (Chu, Covaci, Jacobs, Haraguchi, & Schepens, 2003).

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other sulfonyl compounds, it may involve electrophilic aromatic substitution reactions . In such reactions, the sulfonyl group acts as an electrophile, reacting with nucleophilic sites on target molecules . This can lead to changes in the target’s structure and function, potentially altering cellular processes.

Biochemical Pathways

Sulfonyl compounds have been shown to interfere with various cellular processes, including protein synthesis and enzymatic activity . The downstream effects of these disruptions can vary widely, depending on the specific targets and cells involved.

Pharmacokinetics

Like other sulfonyl compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

Based on its structural similarity to other sulfonyl compounds, it may cause changes in protein structure and function, disrupt enzymatic activity, and alter cellular processes . These effects could potentially lead to therapeutic outcomes, depending on the specific targets and cells involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity, absorption, distribution, metabolism, and excretion . Understanding these factors is crucial for optimizing the compound’s therapeutic use.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-chloro-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzothiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S2/c1-11-2-5-13(6-3-11)21(18,19)17-8-9-20-15-10-12(16)4-7-14(15)17/h2-7,10H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGCWBMRPAGODC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCSC3=C2C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2894028.png)

![N-(4-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2894029.png)

![1-(Chloromethyl)-3-[2-(difluoromethyl)phenyl]bicyclo[1.1.1]pentane](/img/structure/B2894032.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2894034.png)

![2-((4-fluorophenyl)thio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2894037.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2894039.png)

![4-bromo-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2894043.png)

![4-butoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2894045.png)

![2-ethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2894048.png)